

Analytical standards for UVARIGRANOL B quantification

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Compound of Interest

Compound Name: UVARIGRANOL B

Cat. No.: B597468

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Application Note: Quantification of Uvarigranol B

Introduction

Uvarigranol B is a polyoxygenated cyclohexene, also described as a dimeric chalcone derivative, isolated from the roots of plants such as *Uvaria grandiflora*[1]. As a member of the chalcone family, it belongs to a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[2][3]. Accurate and precise quantification of **Uvarigranol B** is critical for pharmacokinetic studies, quality control of herbal medicines, and in vitro/in vivo pharmacological research. This document provides detailed protocols for the quantitative analysis of **Uvarigranol B** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Target Audience: This document is intended for researchers, analytical chemists, and drug development professionals involved in natural product analysis and pharmaceutical sciences.

Protocol 1: Quantification of Uvarigranol B by HPLC-UV

This protocol outlines a reverse-phase HPLC method for the quantification of **Uvarigranol B**. The method is based on established procedures for the analysis of chalcones and other phenolic compounds[4].

1.1. Principle

Uvarigranol B is separated from other matrix components on a C18 reverse-phase column using a gradient elution of water and an organic solvent. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the maximal absorbance (λ_{max}) of **Uvarigranol B**, which is characteristic of the chalcone chromophore, and comparing the peak area to a standard calibration curve.

1.2. Materials and Reagents

- **Uvarigranol B** analytical standard (>98% purity)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- Ultrapure water (18.2 M Ω ·cm)
- Formic acid or Phosphoric acid, analytical grade
- 0.22 μm syringe filters (PTFE or nylon)

1.3. Instrumentation

- HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Analytical column: C18, 250 mm x 4.6 mm, 5 μm particle size.
- Data acquisition and processing software.

1.4. Experimental Protocol

1.4.1. Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Uvarigranol B** standard and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the working stock solution with the mobile phase initial condition (e.g., 90% Water/10% ACN)[5][6].

1.4.2. Sample Preparation (from Plant Extract)

- Accurately weigh 1 g of dried, powdered plant material.
- Perform extraction using an appropriate solvent (e.g., methanol or ethanol) via sonication or maceration.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
- Filter the solution through a 0.22 µm syringe filter prior to injection.

1.4.3. Chromatographic Conditions The following conditions are a starting point and should be optimized for the specific instrument and column used.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	~280-370 nm (Requires empirical determination of λ_{max})
Run Time	30 minutes
Gradient Elution	0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B

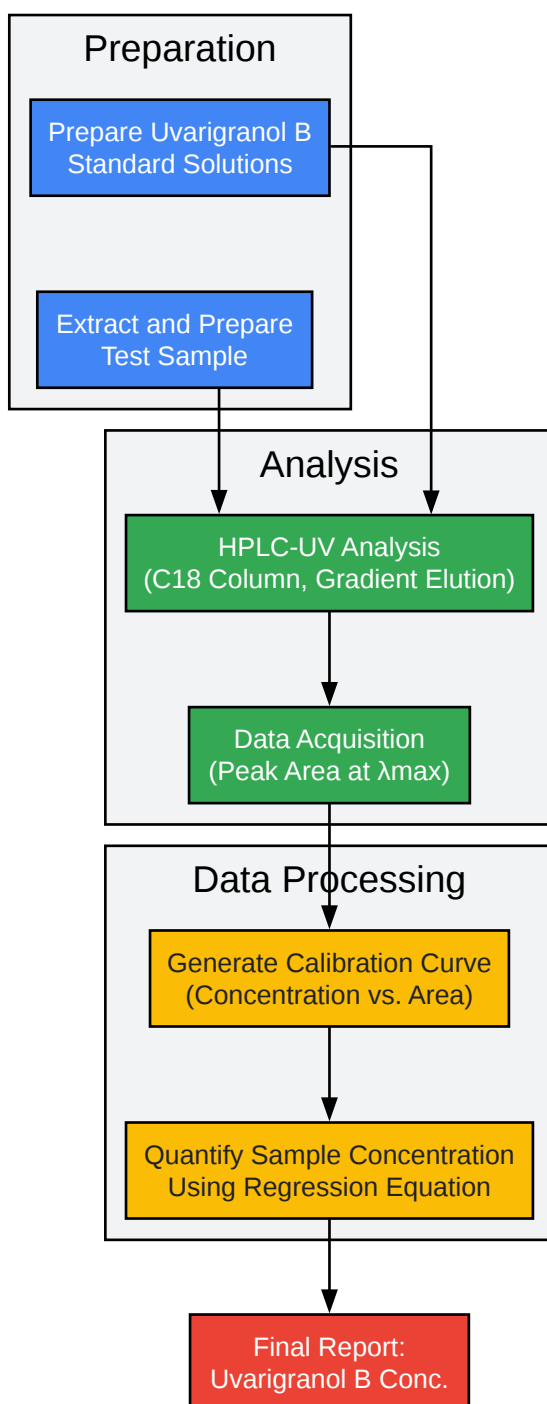
1.5. Method Validation The analytical method should be validated according to ICH guidelines, assessing the parameters below.

Validation Parameter	Typical Acceptance Criteria	Example Data
Linearity (R^2)	$R^2 > 0.995$	0.9991
Range	0.5 - 50 μ g/mL	-
Limit of Detection (LOD)	Signal-to-Noise Ratio > 3	0.15 μ g/mL[7]
Limit of Quantification (LOQ)	Signal-to-Noise Ratio > 10	0.45 μ g/mL[6]
Accuracy (% Recovery)	85 - 115%	97.2 - 103.5%[7]
Precision (% RSD)	Intra-day $< 2\%$, Inter-day $< 3\%$	Intra-day: 1.2%, Inter-day: 2.1%

1.6. Data Analysis

- Generate a calibration curve by plotting the peak area of the **Uvarigranol B** standard against its concentration.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Calculate the concentration of **Uvarigranol B** in the injected sample by substituting the peak area of the analyte into the regression equation.

Workflow for HPLC-UV Quantification



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Caption: General workflow for the quantification of **Uvarigranol B** using HPLC-UV.

Protocol 2: Quantification of Uvarigranol B by LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

2.1. Principle

Uvarigranol B is separated by UPLC/HPLC and subsequently ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to **Uvarigranol B** is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification[8][9].

2.2. Materials and Reagents

- As per Protocol 1, with solvents being LC-MS grade.
- Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another chalcone).

2.3. Instrumentation

- UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Analytical column: C18, 50-100 mm x 2.1 mm, <2 µm particle size.

2.4. Experimental Protocol

2.4.1. Standard and Sample Preparation Prepare standard solutions and samples as described in Protocol 1. Spike all standards, quality controls, and samples with a fixed concentration of the Internal Standard (IS) solution prior to analysis[10]. For plasma/serum samples, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) is required[11][12].

2.4.2. LC-MS/MS Conditions Conditions must be optimized by infusing a pure standard of **Uvarigranol B** to determine the optimal precursor/product ion transitions and collision energies.

Table 2.1: Suggested Liquid Chromatography Conditions

Parameter	Recommended Condition
Column	C18, 50 mm x 2.1 mm, 1.7 μm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Gradient	Optimized for fast elution (e.g., 5% to 95% B in 5 min)

| Injection Volume | 2-5 μ L |

Table 2.2: Hypothetical Mass Spectrometry Parameters (Requires Empirical Optimization)

Parameter	Uvarigranol B	Internal Standard (IS)
Ionization Mode	ESI Positive or Negative	ESI Positive or Negative
Precursor Ion (Q1)	$[M+H]^+$ or $[M-H]^-$	$[M+H]^+$ or $[M-H]^-$
Product Ion (Q3)	Fragment 1, Fragment 2	Fragment 1, Fragment 2
Dwell Time	100 ms	100 ms
Collision Energy (CE)	To be optimized	To be optimized

| Cone Voltage | To be optimized | To be optimized |

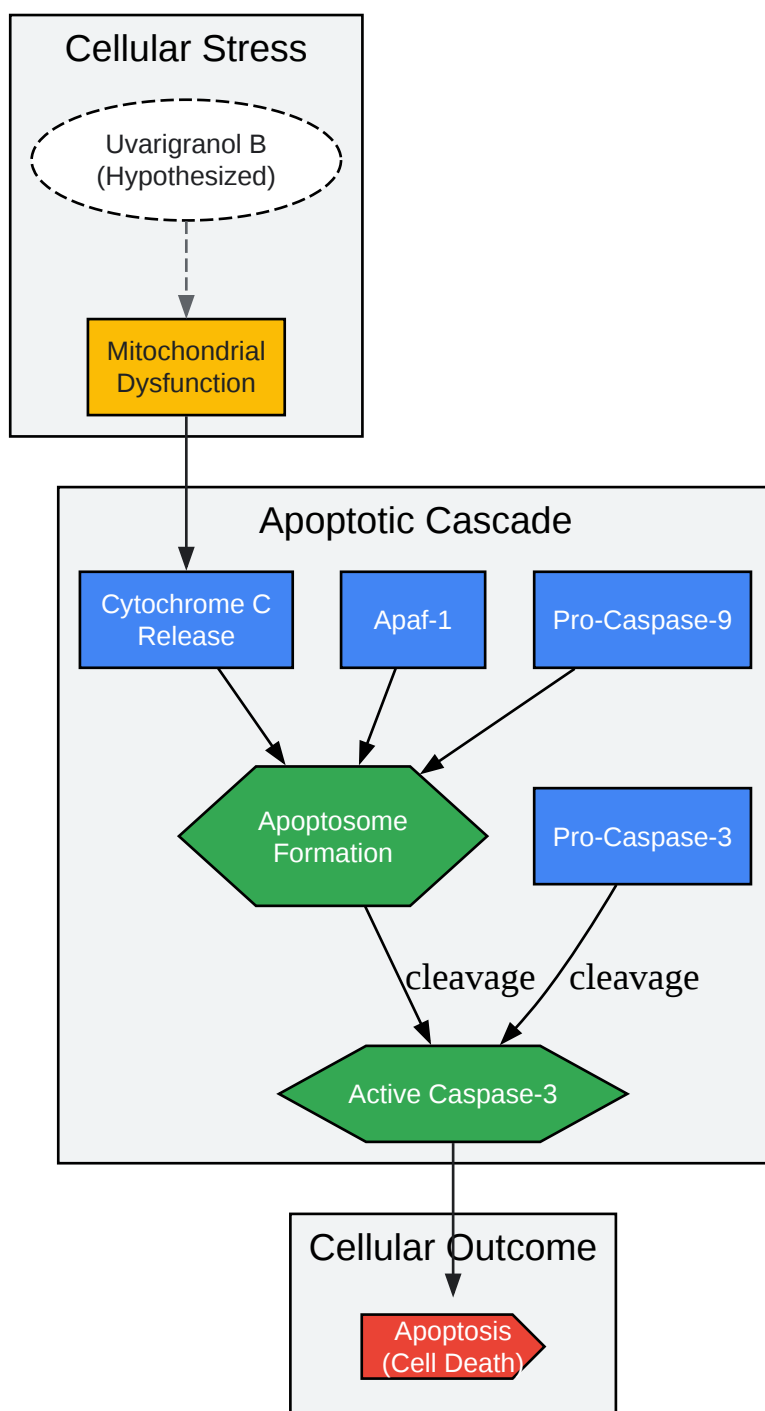
2.5. Data Analysis

- Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standard.

- Use a weighted ($1/x^2$) linear regression to determine the concentration of **Uvarigranol B** in unknown samples.

Potential Biological Signaling Pathway

Uvarigranol B's close analog, (-)-zeylenol, has been shown to induce apoptosis in cancer cells through the activation of caspase-3[1]. Chalcones are also widely studied for their anti-inflammatory and anticancer activities[2]. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be modulated by compounds like **Uvarigranol B**.



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Caption: Hypothesized role of **Uvarigranol B** in inducing apoptosis via caspase-3.

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